(S)-2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole
CAS No.:
Cat. No.: VC13591318
Molecular Formula: C14H12N4O3S
Molecular Weight: 316.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12N4O3S |
|---|---|
| Molecular Weight | 316.34 g/mol |
| IUPAC Name | 2-[(S)-(3-methyl-4-nitropyridin-2-yl)methylsulfinyl]-1H-benzimidazole |
| Standard InChI | InChI=1S/C14H12N4O3S/c1-9-12(15-7-6-13(9)18(19)20)8-22(21)14-16-10-4-2-3-5-11(10)17-14/h2-7H,8H2,1H3,(H,16,17)/t22-/m0/s1 |
| Standard InChI Key | PSPWSLJRXBXEMQ-QFIPXVFZSA-N |
| Isomeric SMILES | CC1=C(C=CN=C1C[S@](=O)C2=NC3=CC=CC=C3N2)[N+](=O)[O-] |
| SMILES | CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)[N+](=O)[O-] |
| Canonical SMILES | CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)[N+](=O)[O-] |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Structural Features
The IUPAC name, 2-[(S)-(3-methyl-4-nitropyridin-2-yl)methylsulfinyl]-1H-benzimidazole, reflects its bifunctional structure: a benzimidazole moiety linked via a sulfinyl group to a 3-methyl-4-nitropyridine ring . The sulfinyl group (–S=O) introduces chirality, with the (S)-enantiomer being pharmacologically relevant .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 142384-07-4 |
| Molecular Formula | C₁₄H₁₂N₄O₃S |
| Molecular Weight | 316.34 g/mol |
| SMILES Notation | CC1=C(C=CN=C1CS@C2=NC3=CC=CC=C3N2)N+[O-] |
| XLogP3 | 1.4 |
| Topological Polar Surface | 101 Ų |
Stereochemical Considerations
The compound’s (S)-configuration is confirmed via X-ray crystallography and chiral chromatography . The sulfinyl group’s orientation dictates its role as a key intermediate in PPIs, where stereochemical purity (>98% enantiomeric excess) is mandatory .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves oxidizing the sulfide precursor, 2-[(3-methyl-4-nitropyridin-2-yl)methylthio]-1H-benzimidazole (CAS 152402-98-7), using asymmetric oxidation agents . A typical protocol includes:
-
Sulfide Preparation: Condensation of 2-chloromethyl-3-methyl-4-nitropyridine with benzimidazole-2-thiol .
-
Asymmetric Oxidation: Titanium tetraisopropoxide and (R,R)-diethyl tartrate mediate enantioselective oxidation to yield the (S)-sulfoxide .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Sulfide | 2-chloromethyl-3-methyl-4-nitropyridine, K₂CO₃, DMF, 85°C | 70% | 95% |
| Oxidation | Ti(O-iPr)₄, (R,R)-DET, H₂O₂, toluene, -10°C | 56% | 96% |
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.5 (br, NH), 8.45 (d, J = 5.2 Hz, 1H), 7.81 (d, J = 5.6 Hz, 1H), 7.40–7.38 (m, 4H), 5.32 (s, 2H), 2.08 (s, 3H) .
-
IR (KBr): 3422 cm⁻¹ (N–H), 1564 cm⁻¹ (C=C), 1544 cm⁻¹ (NO₂), 1039 cm⁻¹ (S=O) .
Pharmacological Relevance
Role in PPI Synthesis
As the immediate precursor to Dexlansoprazole, this compound’s sulfinyl group undergoes acid-catalyzed rearrangement in the stomach to inhibit H⁺/K⁺-ATPase enzymes, reducing gastric acid secretion .
Structure-Activity Relationship (SAR)
-
Sulfinyl Group: Essential for prodrug activation.
-
Nitro Substituent: Enhances metabolic stability.
Related Compounds and Impurities
Table 3: Structurally Related Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume